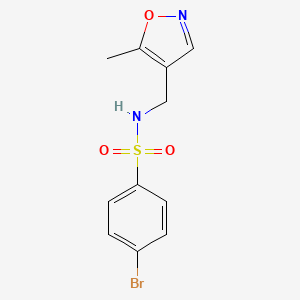

4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It features a bromine atom attached to the benzene ring and a 5-methylisoxazole moiety linked via a sulfonamide group

Mechanism of Action

Mode of Action

The isoxazole moiety in the compound is known to bind to biological targets based on their chemical diversity .

Biochemical Pathways

Compounds containing the isoxazole moiety are known to have significant biological interests .

Pharmacokinetics

The compound’s molecular weight of 31716 suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:

Formation of 5-methylisoxazole: This can be achieved through the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.

Sulfonamide Formation: The final step involves the reaction of the brominated benzene derivative with 5-methylisoxazole in the presence of a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and amines.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

Biological Studies: The compound is studied for its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Biological Activity

4-Bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides, characterized by a bromine atom on the benzene ring and a 5-methylisoxazole moiety linked via a sulfonamide group. Its molecular formula is C11H12BrN2O3S, with a molecular weight of approximately 317.16 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Isoxazole Moiety : The isoxazole component is known for its ability to bind to specific receptors and enzymes, influencing various biochemical pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, although specific targets remain to be fully elucidated.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound is expected to be absorbed through gastrointestinal routes, given its lipophilic nature.

- Distribution : It likely binds to plasma proteins, which can affect its bioavailability and distribution within tissues.

- Metabolism : Initial studies indicate potential metabolism via cytochrome P450 enzymes, which may lead to both active and inactive metabolites.

- Excretion : Renal excretion is anticipated, necessitating further investigation into its elimination half-life.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that benzenesulfonamides can inhibit bacterial growth by disrupting folate synthesis pathways.

Anticancer Activity

Case studies have shown promising results regarding the anticancer effects of sulfonamide derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in several studies. It appears to modulate cytokine release and inhibit inflammatory mediators, suggesting a role in managing conditions like arthritis.

Comparative Analysis with Similar Compounds

Case Studies

- Study on Antimicrobial Activity : A study evaluated the effectiveness of various benzenesulfonamides against Staphylococcus aureus and E. coli. Results indicated that this compound exhibited significant inhibitory effects compared to controls.

- Cancer Cell Apoptosis : In vitro experiments demonstrated that treatment with this compound led to increased apoptosis rates in breast cancer cell lines, suggesting its potential as an anticancer agent.

Properties

IUPAC Name |

4-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3S/c1-8-9(6-13-17-8)7-14-18(15,16)11-4-2-10(12)3-5-11/h2-6,14H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHSNYMOUHXDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.